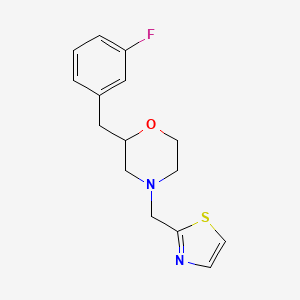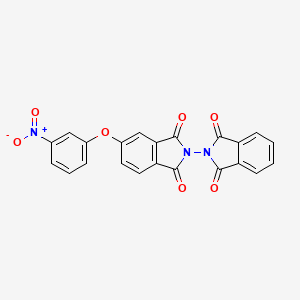![molecular formula C16H17FN2O2S B6107722 4-ethyl-2-{[(2-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B6107722.png)
4-ethyl-2-{[(2-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-2-{[(2-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide, also known as EFMC, is a novel compound that has attracted significant attention from the scientific research community due to its potential applications in the field of drug discovery. EFMC is a small molecule that belongs to the class of thiophene derivatives and has been shown to exhibit promising pharmacological activities.
科学的研究の応用
4-ethyl-2-{[(2-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been shown to exhibit potent antiproliferative activity against cancer cells, making it a potential candidate for anticancer drug development. In addition, this compound has been studied for its antimicrobial activity against various bacterial strains.
作用機序
The mechanism of action of 4-ethyl-2-{[(2-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide is not yet fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of target enzymes. For example, this compound has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the growth of bacterial strains by disrupting the integrity of the bacterial cell membrane. In addition, this compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
One of the major advantages of 4-ethyl-2-{[(2-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide is its small size, which makes it a suitable candidate for drug development. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 4-ethyl-2-{[(2-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide. One potential area of research is the development of this compound-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. This compound has also shown promise as an anticancer agent, and further research is needed to explore its potential in this area. In addition, this compound can be modified to improve its solubility and pharmacokinetic properties, making it a more viable candidate for drug development. Overall, this compound is a promising compound that has the potential to contribute to the development of novel therapeutics for a range of diseases.
合成法
The synthesis of 4-ethyl-2-{[(2-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide involves a multi-step process that starts with the reaction of 2-fluoroacetophenone with ethyl isocyanate to form 2-fluoro-N-ethylacetamide. This intermediate is then reacted with methyl 3-bromothiophene-2-carboxylate to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for further research.
特性
IUPAC Name |
4-ethyl-2-[[2-(2-fluorophenyl)acetyl]amino]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c1-3-11-9(2)22-16(14(11)15(18)21)19-13(20)8-10-6-4-5-7-12(10)17/h4-7H,3,8H2,1-2H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBZGYPKLDIWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6107640.png)
![4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B6107647.png)
![N-methyl-3-{1-[(methylthio)acetyl]-3-piperidinyl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6107661.png)

![[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6107672.png)
![2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6107680.png)
![4-isobutyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6107702.png)
![1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine)](/img/structure/B6107708.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6107715.png)
![4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6107719.png)


![3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6107751.png)
